4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine
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Description
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H11ClFN5S and its molecular weight is 371.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazoles and triazoles are known to interact with a variety of biological targets. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
The mode of action of thiazoles and triazoles can vary depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to their antimicrobial activity .
Biochemical Pathways
Thiazoles and triazoles can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, leading to their antitumor or cytotoxic effects .
Pharmacokinetics
The pharmacokinetics of thiazoles and triazoles can vary greatly depending on their specific structure. Some general properties of these compounds include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .
Result of Action
The result of the action of thiazoles and triazoles can vary depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
The action environment can influence the efficacy and stability of thiazoles and triazoles. Factors such as pH, temperature, and the presence of other molecules can affect how these compounds interact with their targets and exert their effects .
Biological Activity
The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a novel molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring
- A triazole moiety
- Fluorophenyl and chlorophenyl substituents
This unique arrangement contributes to its biological properties.
Anticancer Activity
Research has shown that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been reported to demonstrate cytotoxic effects against various cancer cell lines.
Key Findings:
- IC50 Values : Studies indicate that related compounds have IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines (e.g., Jurkat and A-431) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with cellular proteins involved in apoptosis and cell cycle regulation. For example, molecular dynamics simulations have suggested interactions with the Bcl-2 protein through hydrophobic contacts .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the thiazole moiety is critical for enhancing antimicrobial activity against various pathogens.
Efficacy Data:
- Compounds similar in structure have shown moderate to strong activity against bacterial strains, indicating potential for development as new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications in its structure.
Important Modifications:
- Substitution patterns on the phenyl rings (e.g., methyl or chloro groups) play a crucial role in enhancing cytotoxicity.
- The presence of electron-donating groups at specific positions has been linked to improved activity against cancer cells .
Case Studies
Several studies have investigated the biological activities of compounds structurally similar to this compound:
Study | Compound | Cell Line | IC50 (µg/mL) | Activity |
---|---|---|---|---|
Evren et al., 2019 | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | NIH/3T3 | 0.95 | Strong |
PMC9268695 | Derivative with thiazole and triazole | A549 | 1.98 | Moderate |
PMC10269403 | Triazole derivatives | HIV-infected cells | 0.24 nM (EC50) | High antiviral |
These studies highlight the potential of thiazole and triazole derivatives in therapeutic applications.
Properties
IUPAC Name |
5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-11-6-4-10(5-7-11)14-9-25-17(21-14)15-16(20)24(23-22-15)13-3-1-2-12(19)8-13/h1-9H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZJTRDCLCYNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.